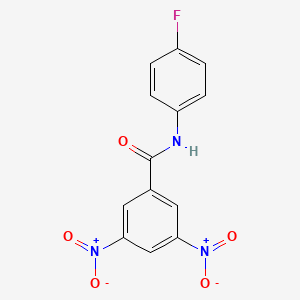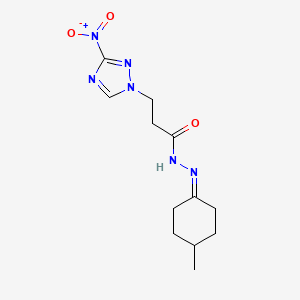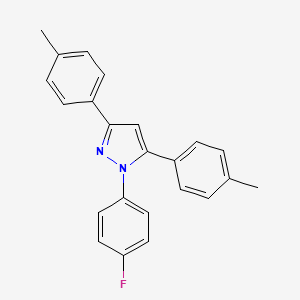![molecular formula C13H18F2N4O B10894323 1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10894323.png)
1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a carboxamide group. The compound also contains an 8-methyl-8-azabicyclo[3.2.1]octane moiety, which is a bicyclic structure known for its presence in various biologically active molecules.
Méthodes De Préparation
The synthesis of 1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from the construction of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold. This scaffold can be synthesized through enantioselective methods, which ensure the correct stereochemistry of the final product . The pyrazole ring can be introduced through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It serves as a tool for studying the structure-activity relationships of biologically active compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of neuropharmacology.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE include:
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate: This compound shares the bicyclic structure but differs in the substituents on the pyrazole ring.
Benzeneacetic acid, α-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: Another similar compound with a different functional group attached to the bicyclic scaffold. The uniqueness of 1-(DIFLUOROMETHYL)-N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of a difluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18F2N4O |
|---|---|
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18F2N4O/c1-18-9-2-3-10(18)7-8(6-9)16-12(20)11-4-5-19(17-11)13(14)15/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,16,20) |
Clé InChI |
OSBBEYDYVYSHQG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)NC(=O)C3=NN(C=C3)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894241.png)
![2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B10894255.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894263.png)
![9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine](/img/structure/B10894264.png)
![5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894271.png)

![2-[5-(1-benzyl-2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]-6-methylquinoline](/img/structure/B10894278.png)
![Acetamide, N-[2-[(4,5-dicyano-2-nitrophenyl)amino]phenyl]-](/img/structure/B10894294.png)
![4-methyl-N'-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]benzenesulfonohydrazide](/img/structure/B10894300.png)


![3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10894313.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B10894314.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B10894317.png)
